molecular formula C8H9BrO B054512 (S)-1-(2-Bromophenyl)Ethanol CAS No. 114446-55-8

(S)-1-(2-Bromophenyl)Ethanol

Cat. No. B054512
M. Wt: 201.06 g/mol
InChI Key: DZLZSFZSPIUINR-LURJTMIESA-N
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Patent
US06022822

Procedure details

17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]

Inputs

Step One
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
Step Four
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06022822

Procedure details

17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]

Inputs

Step One
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
Step Four
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06022822

Procedure details

17.2 g of o-[tri(cyclohexyl)]tin]benzylalcohol was obtained in the same manner as in the synthesis of tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin of Example 1-(4), with the exception that 9.40 g of o-bromobenzylalcohol (50.2 mmol), prepared in the aforementioned example (1), instead of o-bromo-1-phenyl ethanol (yield=75.1%).
[Compound]
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(O)C1C=CC=CC=1.C1([Sn](C2CCCCC2)(C2CCCCC2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[CH:22]([OH:24])[CH3:23])CCCCC1.[Br:37]C1C=CC=CC=1CO>>[Br:37][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[CH:22]([OH:24])[CH3:23]

Inputs

Step One
Name
o-[tri(cyclohexyl)]tin
Quantity
17.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
tricyclohexyl[o-(1-hydroxyethyl)phenyl]tin
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)[Sn](C1=C(C=CC=C1)C(C)O)(C1CCCCC1)C1CCCCC1
Step Four
Name
Quantity
9.4 g
Type
reactant
Smiles
BrC1=C(CO)C=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.